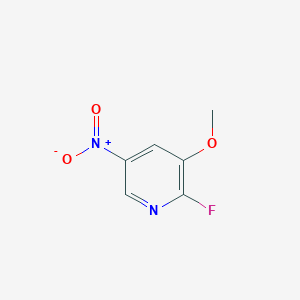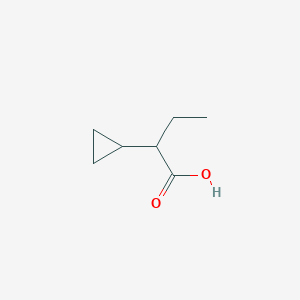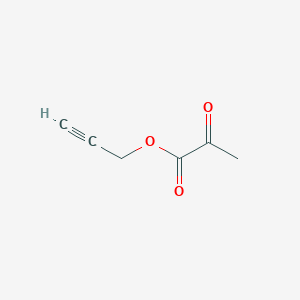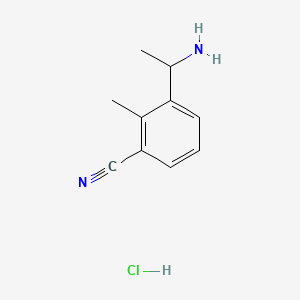
(3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronsäure: ist eine Organoborverbindung, die in der organischen Chemie großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch das Vorhandensein einer Boronsäuregruppe aus, die an einen Pyridinring gebunden ist, der wiederum mit einer Tetrahydrofuran-2-ylmethoxygruppe substituiert ist. Die einzigartige Struktur dieser Verbindung macht sie zu einem wertvollen Zwischenprodukt in verschiedenen chemischen Reaktionen und Anwendungen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronsäure beinhaltet typischerweise die Reaktion von Pyridinderivaten mit Boronsäure-Reagenzien. Eine gängige Methode beinhaltet die Verwendung von palladiumkatalysierten Kreuzkupplungsreaktionen, wie z. B. der Suzuki-Miyaura-Kupplung, bei der ein halogeniertes Pyridinderivat mit einer Boronsäure oder einem Boronsäureester in Gegenwart eines Palladiumkatalysators und einer Base reagiert .
Industrielle Produktionsmethoden: Die industrielle Produktion von (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronsäure kann große palladiumkatalysierte Kupplungsreaktionen unter optimierten Bedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatorbeladung, werden sorgfältig gesteuert, um eine effiziente Produktion zu erreichen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyridine derivative reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst loading, are carefully controlled to achieve efficient production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronsäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Boronsäuregruppe kann oxidiert werden, um Boronsäureester oder Borate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um entsprechende Alkohole oder Amine zu bilden.
Gängige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Natriumperborat können unter milden Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig eingesetzt.
Substitution: Palladiumkatalysatoren, Basen wie Kaliumcarbonat und Lösungsmittel wie Ethanol oder Toluol werden typischerweise verwendet.
Hauptprodukte, die gebildet werden:
Oxidation: Boronsäureester oder Borate.
Reduktion: Alkohole oder Amine.
Substitution: Verschiedene substituierte Pyridinderivate.
Wissenschaftliche Forschungsanwendungen
Chemie: (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronsäure wird häufig als Baustein in der organischen Synthese verwendet. Es ist besonders wertvoll bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch Kreuzkupplungsreaktionen, die die Synthese komplexer organischer Moleküle ermöglichen .
Biologie und Medizin: In der biologischen und medizinischen Chemie wird diese Verbindung bei der Entwicklung von Pharmazeutika und bioaktiven Molekülen eingesetzt. Ihre Fähigkeit, stabile Komplexe mit Biomolekülen zu bilden, macht sie zu einem nützlichen Werkzeug bei der Medikamentenfindung und -entwicklung .
Industrie: In der Industrie wird (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronsäure bei der Produktion von fortschrittlichen Materialien wie Polymeren und elektronischen Komponenten eingesetzt. Ihre Vielseitigkeit in chemischen Reaktionen ermöglicht die Herstellung von Materialien mit spezifischen Eigenschaften .
Wirkmechanismus
Der Wirkmechanismus von (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronsäure beinhaltet ihre Fähigkeit, kovalente Bindungen mit verschiedenen molekularen Zielstrukturen zu bilden. Die Boronsäuregruppe kann mit Hydroxyl- oder Aminogruppen in Biomolekülen interagieren, was zur Bildung stabiler Komplexe führt. Diese Interaktion kann die Aktivität von Enzymen oder Rezeptoren modulieren und so biologische Pfade und Prozesse beeinflussen .
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid is widely used as a building block in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through cross-coupling reactions, enabling the synthesis of complex organic molecules .
Biology and Medicine: In biological and medicinal chemistry, this compound is used in the development of pharmaceuticals and bioactive molecules. Its ability to form stable complexes with biomolecules makes it a useful tool in drug discovery and development .
Industry: In the industrial sector, this compound is employed in the production of advanced materials, such as polymers and electronic components. Its versatility in chemical reactions allows for the creation of materials with specific properties .
Wirkmechanismus
The mechanism of action of (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in biomolecules, leading to the formation of stable complexes. This interaction can modulate the activity of enzymes or receptors, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- (4-(Tetrahydrofuran-2-YL)methoxy)pyridin-3-YL)boronsäure
- (3-(Tetrahydrofuran-2-YL)methoxy)pyridin-2-YL)boronsäure
- (3-(Tetrahydrofuran-2-YL)methoxy)pyridin-5-YL)boronsäure
Einzigartigkeit: (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronsäure zeichnet sich durch ihr spezifisches Substitutionsschema am Pyridinring aus, das ihre Reaktivität und Wechselwirkung mit anderen Molekülen beeinflussen kann. Diese einzigartige Struktur ermöglicht selektive Reaktionen und Anwendungen, die mit ähnlichen Verbindungen möglicherweise nicht erreichbar sind .
Eigenschaften
Molekularformel |
C10H14BNO4 |
|---|---|
Molekulargewicht |
223.04 g/mol |
IUPAC-Name |
[3-(oxolan-2-ylmethoxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C10H14BNO4/c13-11(14)9-3-4-12-6-10(9)16-7-8-2-1-5-15-8/h3-4,6,8,13-14H,1-2,5,7H2 |
InChI-Schlüssel |
JPWXPRNNBBHHNT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=NC=C1)OCC2CCCO2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione](/img/structure/B12511069.png)


![2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12511086.png)

![4-(6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylpentanoic acid](/img/structure/B12511100.png)
![1-propan-2-yl-3-[[16-[(3-propan-2-yl-2H-benzimidazol-1-yl)methyl]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methyl]-2H-benzimidazole](/img/structure/B12511104.png)


![2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine](/img/structure/B12511113.png)



![1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12511152.png)
